2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction, which includes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This process is efficient, demonstrating good functional group tolerance and yielding the target compound in good-to-excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the described microwave-mediated synthesis offers a scalable and sustainable approach that could be adapted for industrial applications. The method’s eco-friendly nature and efficiency make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can yield dihydro derivatives of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce dihydro forms of the compound. Substitution reactions result in various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s unique chemical properties make it useful in developing new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine structure and exhibit diverse biological activities.
1,2,4-Triazolo[1,5-a]pyridines: Other derivatives of this class also show significant biological and chemical properties.
Uniqueness
2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile compound in various applications.
Properties
IUPAC Name |
2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-5(10)6-11-7-4(8(14)15)2-1-3-13(7)12-6/h1-3,5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQIEHHCOXEZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(F)F)C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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